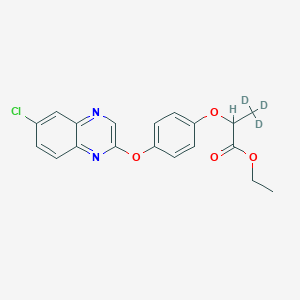

Quizalofop-ethyl-d3

Overview

Description

Quizalofop-ethyl-d3 is the deuterium labeled Quizalofop-ethyl . It is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of Quizalofop-ethyl D3 involves the incorporation of deuterium, a stable isotope of hydrogen . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Quizalofop-ethyl D3 is 376.00 and its formula is C19H14D3ClN2O4 . The structure can be represented by the SMILES string: [2H]C([2H])([2H])C(OC1=CC=C(OC2=NC3=CC=C(Cl)C=C3N=C2)C=C1)C(OCC)=O .Physical and Chemical Properties Analysis

Quizalofop-ethyl D3 has a molecular weight of 376.00 and a formula of C19H14D3ClN2O4 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Herbicide Residue and Safety Assessment

Quizalofop-ethyl, a phenoxy propionate herbicide, has been studied for its residue levels in various crops and soils. Studies show that at harvest time, its residues on crops like black gram and onion, as well as in soil, are below the determination limit, indicating its safety from a consumer and environmental perspective (Mandal et al., 2013), (Sahoo et al., 2013).

Soil Adsorption Characteristics

Research on soil adsorption of quizalofop-ethyl suggests that the amount of soil adsorption increases with soil organic matter and incubation temperature. This understanding is crucial for effective application and environmental management of this herbicide (Kim et al., 1996).

Impact on Weeds in Agricultural Crops

Several studies have evaluated quizalofop-ethyl's efficacy in controlling weeds in various crops. It has been found effective in managing grassy weed flora in crops like groundnut and soybean, without residual toxicity to succeeding crops (Singh et al., 2014), (Jadhav & Kashid, 2019).

Environmental Fate and Transport

Studies on the field dissipation and transport of quizalofop-p-ethyl in crops like sunflower under various conditions indicate a minimal risk for soil and water body contamination due to its fast dissipation rate and low transport via water and sediment runoff (Mantzos et al., 2016).

Detection and Quantification Methods

Developments in enzyme-linked immunosorbent assay (ELISA) for quizalofop-p-ethyl provide a convenient analytical technique for monitoring this herbicide in environmental samples like water and soil, offering an alternative to more complex and expensive methods (Zeng et al., 2006), (Wang et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Quizalofop-ethyl-d3, also known as ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate or Quizalofop-ethyl D3 (3,3,3-D3), primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development .

Mode of Action

This compound interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, thereby halting the growth of the plant . The compound is systemic and is absorbed through the treated foliage, reaching the meristem tissue within 24 hours .

Biochemical Pathways

The inhibition of ACCase by this compound affects the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . The downstream effect of this disruption is the cessation of cell growth and, consequently, plant growth .

Pharmacokinetics

It is known that the compound is absorbed through the leaf surface and translocated throughout the plant via the xylem and phloem . This systemic movement and accumulation in the meristematic tissue likely impact the bioavailability of the compound within the plant.

Result of Action

The molecular effect of this compound’s action is the inhibition of ACCase, leading to a disruption in fatty acid synthesis . On a cellular level, this results in the cessation of cell growth, effectively stopping the growth of the plant . This makes this compound an effective herbicide for controlling grass weeds .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of Quizalofop-ethyl D3 (3,3,3-D3) involves its binding to the ACCase enzyme, which is essential for fatty acid biosynthesis. By inhibiting this enzyme, the compound prevents the formation of malonyl-CoA, a critical intermediate in fatty acid synthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quizalofop-ethyl D3 (3,3,3-D3) change over time. The compound is stable under standard laboratory conditions, but its efficacy can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, with some cells exhibiting prolonged inhibition of fatty acid synthesis .

Dosage Effects in Animal Models

The effects of Quizalofop-ethyl D3 (3,3,3-D3) vary with different dosages in animal models. At low doses, the compound effectively inhibits ACCase enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed. These adverse effects highlight the importance of careful dosage management in experimental settings .

Transport and Distribution

Within cells and tissues, Quizalofop-ethyl D3 (3,3,3-D3) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of Quizalofop-ethyl D3 (3,3,3-D3) is primarily within the chloroplasts, where fatty acid biosynthesis occurs. The compound’s activity is directed to these organelles through specific targeting signals. Post-translational modifications may also play a role in directing the compound to its site of action, enhancing its inhibitory effects on ACCase enzymes .

Properties

IUPAC Name |

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

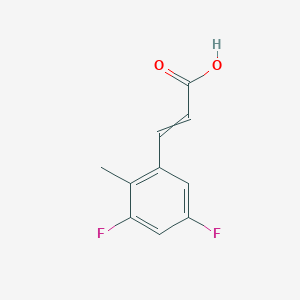

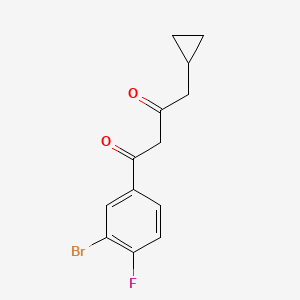

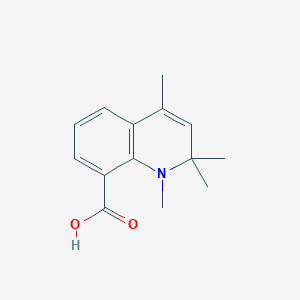

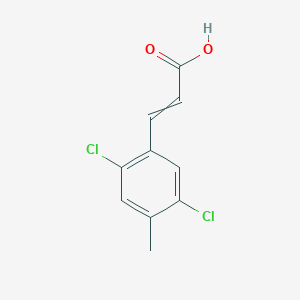

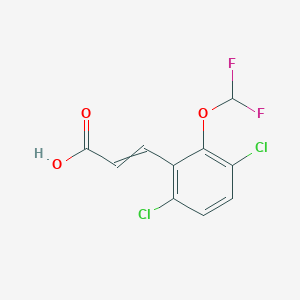

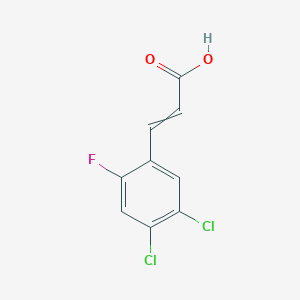

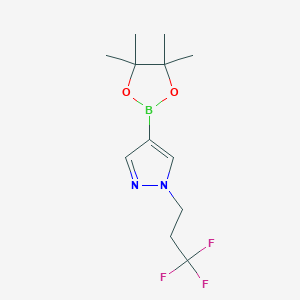

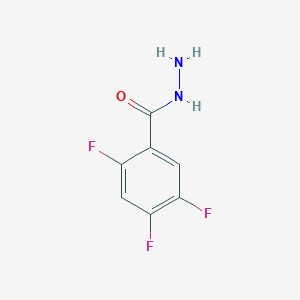

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)